2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H8ClN3O/c1-10-6(5(11)2-8)4(7)3-9-10/h3H,2,8H2,1H3 |
InChI Key |
BADDAVJGJPVGKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis generally proceeds via two key stages:
- Formation of the pyrazole ring with appropriate substituents.
- Introduction of amino and ethanone functionalities at specific positions on the pyrazole ring.
This approach leverages well-established pyrazole synthesis methods, followed by targeted functional group modifications.
Pyrazole Core Construction
Method A: Hydrazine-mediated Cyclization
- Starting Material: 1,3-Dicarbonyl compounds (e.g., acetylacetone derivatives).
- Reagents: Hydrazine hydrate or substituted hydrazines.
- Procedure:
- Condensation of 1,3-dicarbonyl compounds with hydrazine under reflux conditions.
- Cyclization occurs to form the pyrazole ring.
- Substituent Introduction:
- The 4-chloro-1-methyl substituent can be introduced via chlorination of the pyrazole ring or by using chlorinated hydrazines.
Method B: Condensation of 1,3-Dicarbonyl with Chlorinated Hydrazines
- Use of 4-chloro-1-methylhydrazine as a nucleophile reacting with suitable diketones to form the desired pyrazole.
Functionalization to Introduce the Ethanone and Amino Groups
Step 1: Alkylation at the 5-position
- The pyrazole ring, after formation, can be selectively alkylated at the 5-position using electrophilic reagents such as halogenated compounds or via directed lithiation.
Step 2: Introduction of the Ethanone Group
- The ethanone moiety can be introduced through acylation reactions:
- Reacting the pyrazole derivative with acyl chlorides (e.g., chloroacetyl chloride) under basic conditions.
- This yields the ethanone linkage at the desired position.
Step 3: Amino Group Addition
- The amino group at the 2-position can be introduced via nucleophilic substitution or reduction:
- Starting from a nitro precursor, reduction to the amino group.
- Alternatively, direct amination using ammonia or amines under catalytic conditions.
Specific Reaction Conditions and Data
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + diketone | Reflux in ethanol or acetic acid | Forms the core pyrazole ring |
| Chlorination | N-chlorosuccinimide (NCS) or Cl2 | Room temperature or mild heating | Introduces chloro substituent at 4-position |
| Alkylation | Chloroacetyl chloride | Base (e.g., triethylamine), 0°C to room temp | Adds ethanone group |
| Amination | NH3 or amines | Elevated temperature, catalytic conditions | Adds amino group at 2-position |
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Type | Yield | Notes |
|---|---|---|---|---|
| Hydrazine cyclization | Hydrazine hydrate + diketone | Cyclization | ~70-85% | Core pyrazole synthesis |
| Chlorination | NCS or Cl2 | Electrophilic substitution | Variable | At 4-position |
| Acylation | Chloroacetyl chloride | Nucleophilic acyl substitution | ~60-75% | For ethanone group |
| Nucleophilic amination | NH3 or primary amines | Substitution | ~50-70% | For amino group at 2-position |
Industrial Considerations
For large-scale production, continuous flow reactors are preferred to improve safety, control, and yield. Optimized parameters include:
- Precise temperature control (0–25°C during chlorination).
- Use of inert solvents like dichloromethane or acetonitrile.
- Catalytic systems to enhance selectivity and reduce by-products.
Notes and Precautions
- The selective functionalization at specific positions on the pyrazole ring requires careful control of reaction conditions.
- Chlorination steps must be monitored to prevent over-substitution.
- Purification typically involves recrystallization or chromatography to achieve high purity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Chlorine vs.
- Pyrazole vs. Phenyl Cores : The pyrazole ring introduces two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions absent in phenyl-based analogs like bk-2C-B. This may enhance binding to enzymatic targets (e.g., kinases) .
- Electron-Donating vs. Withdrawing Groups: The 4-NO₂ group in the nitro analog () increases electrophilicity, whereas the 2-OH group () improves aqueous solubility via hydrogen bonding.
Biological Activity
2-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These values indicate that the compound exhibits potent antibacterial activity, particularly against S. aureus and E. coli, which are significant pathogens in clinical settings .
The mechanism through which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. This aligns with findings from other studies on similar pyrazole derivatives that have shown to disrupt bacterial growth by targeting specific enzymes or cellular processes .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against a panel of bacterial strains. The study concluded that the compound not only inhibited growth but also caused significant morphological changes in bacterial cells, suggesting a bactericidal effect rather than merely bacteriostatic .
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with conventional antibiotics. The results indicated enhanced antibacterial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for development as an adjuvant therapy in treating resistant infections .
Pharmacological Potential
Given its promising antimicrobial properties, there is potential for further development of this compound as a therapeutic agent. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
